

# Spectral Analysis of 7-Azaindole-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: *1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde*

Cat. No.: *B1291308*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 7-azaindole-2-carbaldehyde (CAS Number: 394223-03-1), a key heterocyclic building block in medicinal chemistry and drug discovery. The unique electronic properties of the 7-azaindole scaffold, a bioisostere of indole, make it a valuable component in the design of novel therapeutics. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the key spectral data for 7-azaindole-2-carbaldehyde.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data of 7-Azaindole-2-carbaldehyde

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
9.8 – 10.2	s	H-C(O) (Aldehyde)
~8.4	d	H-4
~8.2	d	H-6
~7.8	s	H-3
~7.2	dd	H-5
>12.0	br s	N-H (Pyrrole)

Note: Predicted chemical shifts. Actual values may vary depending on solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of 7-Azaindole-2-carbaldehyde

Chemical Shift ( $\delta$ ) (ppm)	Assignment
190 – 195	C=O (Aldehyde)
~150	C-7a
~145	C-2
~130	C-4
~128	C-6
~120	C-3a
~118	C-5
~115	C-3

Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 7-Azaindole-2-carbaldehyde

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Pyrrole)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2850, ~2750	Weak-Medium	C-H Stretch (Aldehyde)
~1680-1660	Strong	C=O Stretch (Aldehyde, conjugated)
~1600-1450	Medium-Strong	C=C and C=N Stretching (Aromatic Rings)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 7-Azaindole-2-carbaldehyde

m/z	Interpretation
147.0553	[M+H] <sup>+</sup> (Calculated for C <sub>8</sub> H <sub>7</sub> N <sub>2</sub> O <sup>+</sup> )[1]
146	[M] <sup>+</sup>
118	[M-CO] <sup>+</sup>
91	[M-CO-HCN] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of 7-azaindole-2-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-14 ppm.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

### Sample Preparation:

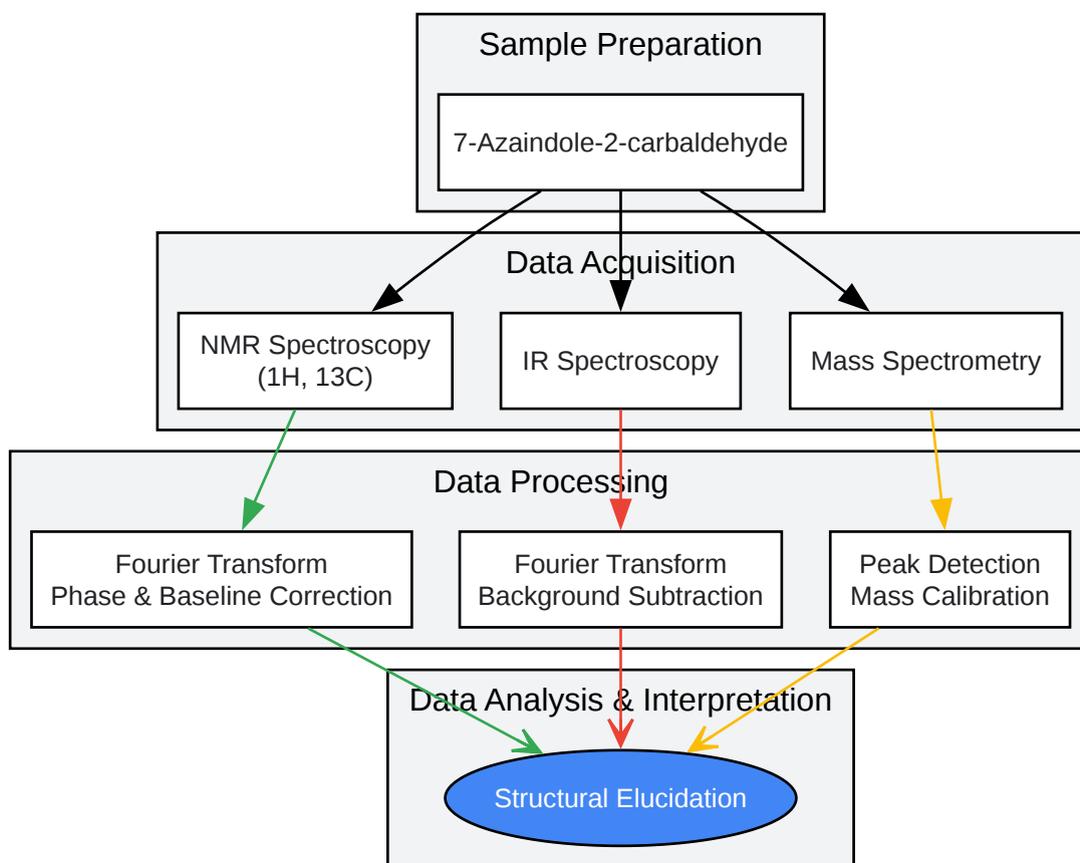
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$ .

### Data Acquisition (Electrospray Ionization - ESI):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Mass Range: m/z 50-500.
- Fragmentation (MS/MS): For structural elucidation, perform collision-induced dissociation (CID) on the protonated molecular ion ( $[\text{M}+\text{H}]^+$ ).

## Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of 7-azaindole-2-carbaldehyde.



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Caption: Workflow for spectral data acquisition and analysis.

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## References

- 1. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 394223-03-1 | Benchchem [benchchem.com]
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